molecular formula C12H12N2O2 B2875482 4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone CAS No. 5272-46-8

4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone

Cat. No.: B2875482
CAS No.: 5272-46-8
M. Wt: 216.24
InChI Key: SAAHHEOMOHOCNQ-NTMALXAHSA-N
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Description

4-[(Dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone (hereafter referred to as the target compound) is a heterocyclic compound characterized by a planar isoxazolone core substituted with a phenyl group at position 3 and a dimethylaminobenzylidene moiety at position 4. This compound is synthesized via a three-component condensation reaction of methyl acetoacetate, hydroxylamine, and 4-dimethylaminobenzaldehyde under ultrasonic irradiation or using citric acid as a catalyst .

Properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)8-10-11(13-16-12(10)15)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAHHEOMOHOCNQ-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NOC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=NOC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone typically involves the reaction of 3-phenyl-5(4H)-isoxazolone with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent such as xylene or toluene. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[(Dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding oxazolone derivatives.

    Reduction: Formation of reduced isoxazolone derivatives.

    Substitution: Formation of substituted isoxazolone derivatives with various functional groups.

Scientific Research Applications

4-[(Dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone involves its interaction with specific molecular targets. The dimethylamino group can act as an electron donor, facilitating interactions with electron-deficient sites on biological molecules. This can lead to the modulation of enzymatic activities or the inhibition of microbial growth. The isoxazolone ring structure also contributes to its reactivity and potential biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) 4-(4-Chlorobenzylidene)-3-phenyl-5(4H)-isoxazolone
  • Substituents : 4-Chlorophenyl at position 4.
  • Synthesis : Prepared via grinding methods with nitrogen nucleophiles .
  • Properties : Exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the electron-withdrawing chlorine atom enhancing electrophilicity .
b) 4-(3,4-Dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone
  • Substituents : 3,4-Dimethoxyphenyl at position 4.
c) 4-(Substituted Benzylidene)-3-((Benzo[d]thiazol-2-ylthio)methyl)isoxazol-5(4H)-one
  • Substituents : Benzothiazole-thiomethyl group at position 3.
  • Synthesis : Derived from mercaptobenzothiazole and chloromethyl isoxazolone intermediates .
  • Properties : Demonstrates anti-tubercular activity, suggesting that bulky substituents like benzothiazole enhance interactions with microbial targets .

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Isoxazolone Derivatives
Compound Substituents Synthesis Method Key Properties/Activities References
Target Compound 4-(Dimethylamino)benzylidene Ultrasonic/citric acid SHG intensity 2.8× OH1; Antipsychotic
4-(4-Chlorobenzylidene) derivative 4-Chlorophenyl Grinding with nucleophiles Moderate antibacterial activity
4-(3,4-Dimethoxybenzylidene) derivative 3,4-Dimethoxyphenyl Not specified Molecular weight: 309.32 g/mol
Benzothiazole-thiomethyl derivative Benzothiazole-thiomethyl Mercaptobenzothiazole reaction Anti-tubercular activity
Key Observations:

Nonlinear Optical (NLO) Activity: The target compound exhibits a strong second-harmonic generation (SHG) effect (2.8× OH1), attributed to its planar structure and electron-donating dimethylamino group, which enhances charge transfer . In contrast, derivatives with electron-withdrawing groups (e.g., chloro) or bulky substituents show reduced NLO performance.

Thermal Stability : Thermogravimetric analysis (TGA) of the target compound reveals stability up to 220°C, critical for optoelectronic applications . Methoxy-substituted derivatives may exhibit lower thermal stability due to increased steric hindrance.

Biological Activity: The dimethylamino group in the target compound correlates with central nervous system (CNS) activity (antipsychotic effects), whereas chloro and benzothiazole groups favor antimicrobial interactions .

Biological Activity

4-[(Dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone is an organic compound with the molecular formula C12H12N2O2C_{12}H_{12}N_{2}O_{2}. This compound features a unique isoxazolone structure, characterized by a five-membered ring containing nitrogen and oxygen atoms. It has garnered attention for its significant biological activities , making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound's structure includes:

  • A dimethylamino group attached to a methylene bridge.
  • A phenyl group that contributes to its aromatic properties.

This structure facilitates various chemical reactions, enhancing its potential applications in pharmaceuticals and agriculture.

Biological Activities

Research indicates that derivatives of isoxazolone compounds, including this compound, exhibit a broad spectrum of biological activities:

  • Anticancer Activity :
    • Several studies have demonstrated that isoxazolone derivatives can inhibit the growth of cancer cells. For instance, compounds derived from this class have shown promising results against lung cancer cells (A549), with some exhibiting excellent anticancer activity comparable to doxorubicin, a standard chemotherapy drug .
  • Antioxidant Properties :
    • Isoxazolones have been studied for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Electrochemical studies have indicated that these compounds can act as effective antioxidants .
  • Anti-inflammatory and Antimicrobial Effects :
    • Isoxazolones are known for their anti-inflammatory and antimicrobial properties, making them suitable candidates for developing new anti-inflammatory drugs and antibiotics .
  • Neuropharmacological Effects :
    • Some derivatives have been investigated for their potential use in treating psychiatric disorders, including depression and schizophrenia, due to their interaction with neurotransmitter systems .

Summary of Research Findings

Biological ActivityFindings
AnticancerEffective against A549 lung cancer cells; some compounds show activity similar to doxorubicin .
AntioxidantDemonstrated significant antioxidant properties in electrochemical studies .
Anti-inflammatoryExhibited potential as anti-inflammatory agents in various assays .
NeuropharmacologicalInvestigated for efficacy in treating depression and schizophrenia .

Case Study 1: Anticancer Evaluation

In a recent study, several isoxazolone derivatives were synthesized and evaluated for their anticancer activity against A549 lung cancer cells. Among the tested compounds, specific derivatives exhibited excellent inhibitory effects, highlighting the potential of isoxazolones in cancer therapy.

Case Study 2: Antioxidant Activity Assessment

Electrochemical behavior studies showed that certain isoxazolone derivatives possess strong oxidation and reduction potentials. These findings suggest their use as antioxidant agents could be beneficial in preventing oxidative damage in biological systems.

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